

In-depth spectroscopic analysis of Levofuraltadone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Levofuraltadone

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An In-Depth Spectroscopic and Mechanistic Analysis of Levofuraltadone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the antibacterial and antiparasitic agent, **Levofuraltadone**. The document outlines predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes detailed experimental protocols for these analytical techniques and visual representations of the compound's mechanism of action and analytical workflows.

Spectroscopic Data Analysis

The structural elucidation of a small molecule like **Levofuraltadone** relies on the synergistic interpretation of data from various spectroscopic techniques. Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the carbon-hydrogen framework and connectivity.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Levofuraltadone** are not widely published, ^1H and ^{13}C NMR chemical shifts can be accurately predicted using computational methods. The following

tables summarize the predicted chemical shifts for **Levofuraltadone**, calculated using established algorithms. These predictions provide a strong basis for the structural verification of the compound.

Table 1: Predicted ^1H NMR Spectral Data for **Levofuraltadone** (Prediction based on computational models)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.7	d	1H	Furan C-H
~ 7.2 - 7.4	d	1H	Furan C-H
~ 8.1 - 8.3	s	1H	Imine N=CH
~ 4.8 - 5.0	m	1H	Oxazolidinone CH
~ 4.2 - 4.4	t	1H	Oxazolidinone CH ₂
~ 3.8 - 4.0	dd	1H	Oxazolidinone CH ₂
~ 3.6 - 3.8	t	4H	Morpholine O-CH ₂
~ 2.8 - 3.0	dd	1H	Morpholine N-CH ₂
~ 2.6 - 2.8	dd	1H	Morpholine N-CH ₂
~ 2.4 - 2.6	t	4H	Morpholine N-CH ₂

Table 2: Predicted ^{13}C NMR Spectral Data for **Levofuraltadone** (Prediction based on computational models)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 155 - 157	C=O (Oxazolidinone)
~ 152 - 154	Furan C-NO ₂
~ 145 - 147	Imine N=CH
~ 125 - 127	Furan C=C
~ 114 - 116	Furan C=C
~ 112 - 114	Furan C-O
~ 72 - 74	Oxazolidinone O-CH
~ 66 - 68	Morpholine O-CH ₂
~ 59 - 61	Morpholine N-CH ₂ (attached to oxazolidinone)
~ 53 - 55	Morpholine N-CH ₂
~ 46 - 48	Oxazolidinone N-CH ₂

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The spectrum for **Levofuraltadone** is expected to show characteristic absorption bands corresponding to its nitrofurane, imine, oxazolidinone, and morpholine moieties.

Table 3: Characteristic Infrared Absorption Bands for **Levofuraltadone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3100 - 3150	Medium	Aromatic C-H Stretch (Furan)
~ 2850 - 3000	Medium	Aliphatic C-H Stretch (Morpholine, Oxazolidinone)
~ 1750 - 1770	Strong	C=O Stretch (Oxazolidinone Carbonyl)[1]
~ 1640 - 1660	Medium	C=N Stretch (Imine)
~ 1580 - 1600	Strong	Aromatic C=C Stretch (Furan) [1]
~ 1500 - 1540	Strong	N-O Asymmetric Stretch (Nitro Group)
~ 1340 - 1360	Strong	N-O Symmetric Stretch (Nitro Group)
~ 1220 - 1260	Strong	C-O-C Asymmetric Stretch (Oxazolidinone Ether)
~ 1110 - 1130	Strong	C-O-C Stretch (Morpholine Ether)

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of the molecular weight and elemental composition. The data presented is for Furaltadone, of which **Levofuraltadone** is the L-enantiomer, and thus their mass spectra are identical.[1][2]

Table 4: Mass Spectrometry Data for Furaltadone/**Levofuraltadone**

m/z	Proposed Fragment	Notes
324.11	$[M]^+$	Molecular Ion (Monoisotopic Mass: 324.10698424 Da)[3]
224.08	$[M - C_4H_8NO]^+$	Loss of the morpholine methylene group
100.08	$[C_5H_{10}NO]^+$	Morpholine methylene fragment, often the base peak[1]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 Protocol for NMR Spectroscopy

This protocol is designed for the analysis of a small organic molecule like **Levofuraltadone**.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **Levofuraltadone** sample.
- **Solvent Selection:** Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (0 ppm).
- **Spectrometer Setup:** Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum. A standard pulse sequence is typically sufficient.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is required compared to ^1H NMR.[5] Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.
- **2D NMR Experiments (Optional):** For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[4][6]
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum for analysis.

2.2 Protocol for FT-IR Spectroscopy

This protocol utilizes the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples and requires minimal preparation.

- **Instrument Background:** Before analyzing the sample, record a background spectrum of the clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO_2 , water vapor).
- **Sample Application:** Place a small amount of the solid **Levofuraltadone** powder directly onto the ATR crystal surface.
- **Pressure Application:** Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- **Spectrum Acquisition:** Initiate the scan. The instrument directs an infrared beam through the crystal, which interacts with the sample at the surface. The detector measures the attenuated light. Multiple scans are typically co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm^{-1}), is then analyzed. Identify the characteristic absorption peaks and compare them to known functional group correlation tables to confirm the molecular structure.[1]

- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

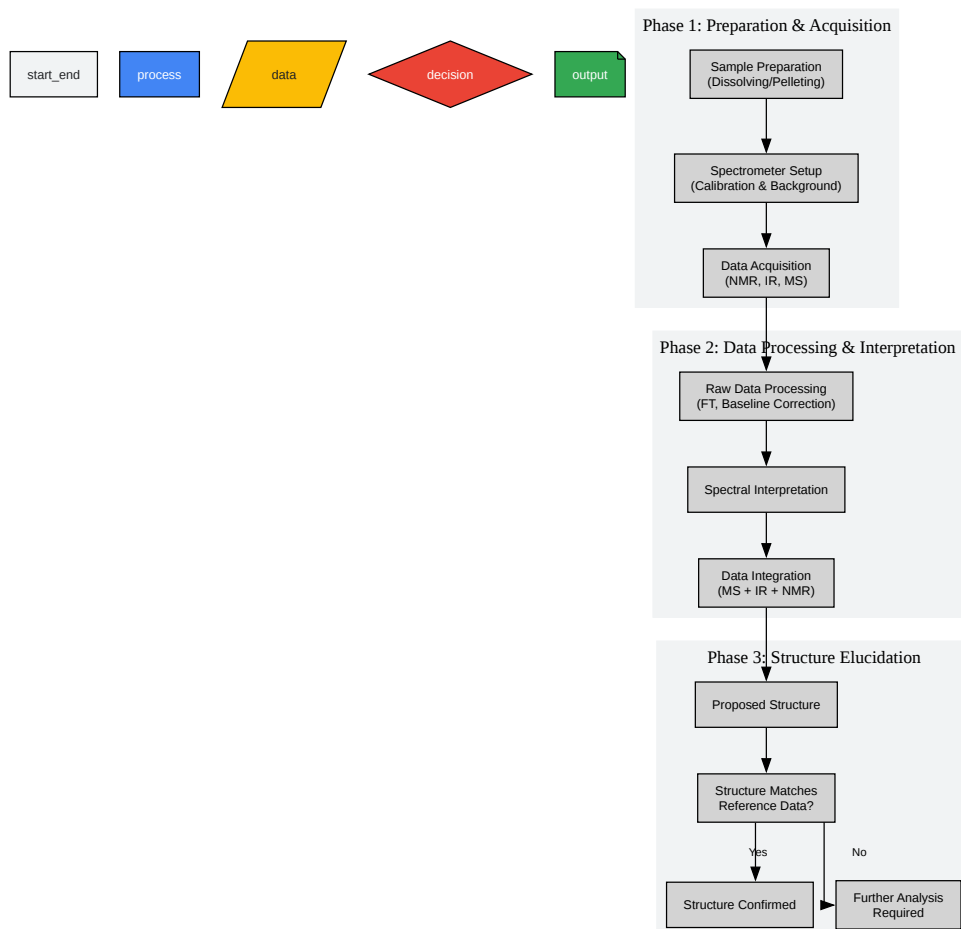
2.3 Protocol for Mass Spectrometry

This protocol describes a general procedure using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

- **Sample Preparation:** Prepare a dilute solution of **Levofuraltadone** (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
- **Infusion/Chromatography:** The sample can be introduced into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system for separation from any potential impurities.[\[3\]](#)
- **Ionization:** In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[M+H]^+$ in positive ion mode) are released into the gas phase.
- **Mass Analysis (MS1):** The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A full scan MS1 spectrum is acquired to determine the m/z of the molecular ion and confirm its molecular weight.
- **Fragmentation (MS/MS):** To obtain structural information, the molecular ion of interest is selected (isolated) and subjected to fragmentation, typically through collision-induced dissociation (CID) with an inert gas.[\[1\]](#)
- **Fragment Ion Analysis (MS2):** The resulting fragment ions are analyzed to produce an MS/MS spectrum. The fragmentation pattern serves as a "fingerprint" that helps to elucidate the structure of the molecule.
- **Data Interpretation:** Analyze the mass spectra to confirm the molecular formula (from high-resolution MS1 data) and deduce structural components by interpreting the fragmentation patterns observed in the MS2 spectrum.

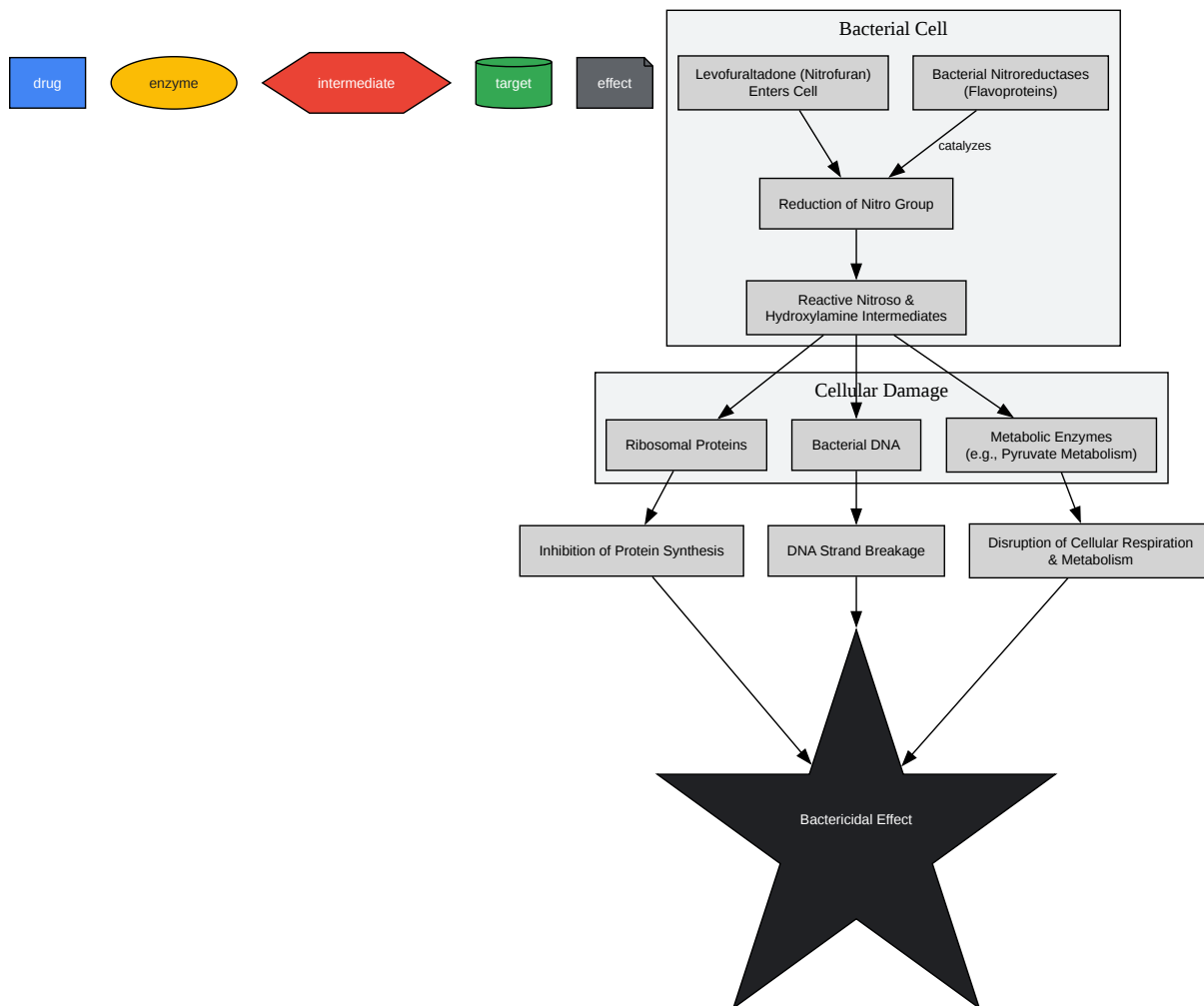
Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes in both chemical analysis and pharmacology. The following diagrams were generated using the Graphviz DOT language to illustrate key workflows and pathways related to **Levofuraltadone**.



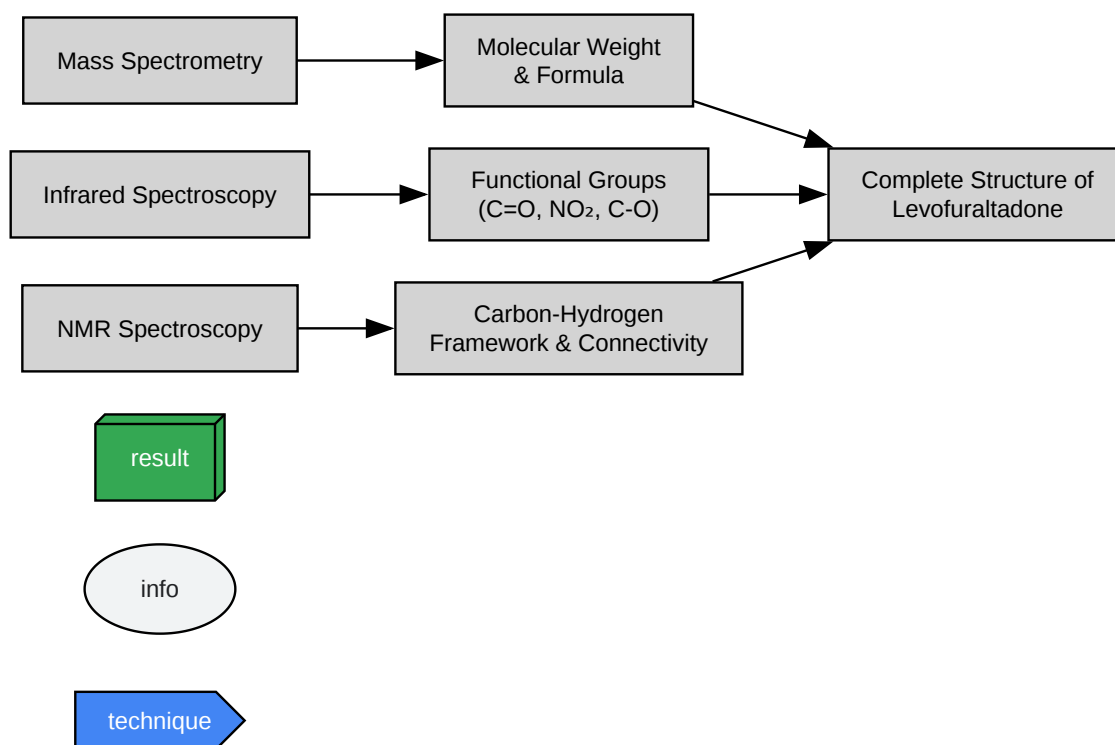
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Caption: General workflow for spectroscopic structure elucidation.



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Caption: Mechanism of action for nitrofurantoin antibiotics.[7][8][9][10]



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Caption: Interplay of spectroscopic techniques in structure elucidation.

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